N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Description
N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 3-position and a dimethylamine moiety on the sulfonamide group. It has a molecular formula of C₁₄H₁₃F₃N₂O₃S and a molecular weight of 346.33 g/mol . The compound has been explored for medicinal applications, though its commercial availability is noted as discontinued in some sources .
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)11-7-5-10(6-8-11)22-13-12(14(15,16)17)4-3-9-18-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVEDZJQLCNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146023 | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-14-0 | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, with the CAS number 1257535-14-0, is a sulphonamide compound that exhibits various biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 346.33 g/mol
- IUPAC Name : N,N-dimethyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
The compound features a trifluoromethyl group attached to a pyridine ring, enhancing its lipophilicity and potential biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Pyridine Derivative : Reaction of 3-(trifluoromethyl)pyridine with a suitable electrophile.
- Formation of Sulphonamide : The intermediate is reacted with 4-chlorobenzenesulphonyl chloride in the presence of a base like triethylamine.
- Dimethylation : The final step involves N,N-dimethylation using dimethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its binding to target sites.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound may act as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promising anticancer properties. In studies involving human cancer cell lines, it exhibited:
- IC values for cell proliferation inhibition:
- MDA-MB-231 (Triple-Negative Breast Cancer): 0.126 µM
- MCF-7 (Breast Cancer): 17.02 µM
This indicates a selective cytotoxic effect, with a significantly lower impact on non-cancerous cells, suggesting its potential for targeted cancer therapy.
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial effects of several sulphonamides, including this compound. The results indicated that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its potential in treating antibiotic-resistant infections. -
Anticancer Evaluation :
In an experimental model using MDA-MB-231 cells, treatment with the compound resulted in reduced tumor growth and lower metastatic potential compared to controls. This study suggests that it may inhibit pathways involved in cancer progression.
Comparison with Similar Compounds
Research Findings and Discrepancies
- CAS Number Conflicts : Discrepancies exist between CAS numbers listed for the target compound (e.g., 1020948-00-8 vs. 1257535-14-0), possibly due to regional naming conventions or database errors .
- Medicinal Relevance : Evidence suggests the compound was explored for therapeutic use, though discontinuation may reflect challenges in optimization or scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
